2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with a dimethoxyphenylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common approach involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This intermediate is then further reacted with appropriate reagents to introduce the butyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as enzyme inhibition or receptor modulation, can be explored for therapeutic applications.
Medicine: The compound could serve as a lead compound for drug development, particularly in areas like cancer or infectious diseases.
Industry: Its properties might be useful in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: This compound shares a similar thienopyrimidine core but lacks the dimethoxyphenylacetamide moiety.
2,3-Dimethoxythiophene: A precursor in the synthesis of the target compound, it features a simpler structure with potential for various modifications.
Uniqueness
The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-4-5-7-22-19(25)18-16(6-8-29-18)23(20(22)26)12-17(24)21-13-9-14(27-2)11-15(10-13)28-3/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,24) |
InChI Key |
QVMHFYKZJFBYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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